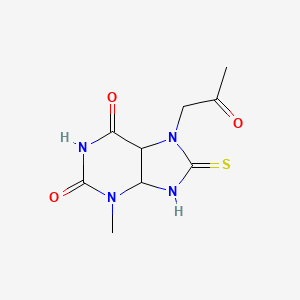![molecular formula C13H18ClN3O B12216194 2-[3-(2-Phenylethylamino)pyrazol-1-yl]ethanol;hydrochloride](/img/structure/B12216194.png)
2-[3-(2-Phenylethylamino)pyrazol-1-yl]ethanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2-Phenylethylamino)pyrazol-1-yl]ethanol;hydrochloride is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of pharmacological activities and applications in various fields such as pharmaceuticals, agriculture, and industry. This compound, in particular, has shown potential in scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Phenylethylamino)pyrazol-1-yl]ethanol;hydrochloride typically involves the reaction of chalcones with hydrazine hydrate in the presence of acetic acid . This reaction leads to the formation of the pyrazoline ring, which is then further modified to obtain the desired compound. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the efficiency of the synthesis process. The use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can also be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Phenylethylamino)pyrazol-1-yl]ethanol;hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and enhance its properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of corresponding ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
2-[3-(2-Phenylethylamino)pyrazol-1-yl]ethanol;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with various pharmacological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is being investigated for its potential use in the development of new therapeutic agents for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-[3-(2-Phenylethylamino)pyrazol-1-yl]ethanol;hydrochloride involves its interaction with specific molecular targets and pathways within the body. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity and leading to the desired pharmacological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with key signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Pyrazoline derivatives: These compounds share a similar core structure and have been extensively studied for their pharmacological activities.
Pyrazole derivatives: These compounds also share a similar core structure and have a wide range of applications in various fields.
Uniqueness
Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound for further study and development .
Properties
Molecular Formula |
C13H18ClN3O |
|---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
2-[3-(2-phenylethylamino)pyrazol-1-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c17-11-10-16-9-7-13(15-16)14-8-6-12-4-2-1-3-5-12;/h1-5,7,9,17H,6,8,10-11H2,(H,14,15);1H |
InChI Key |
GSKQDDPUYVTNET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NN(C=C2)CCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12216118.png)
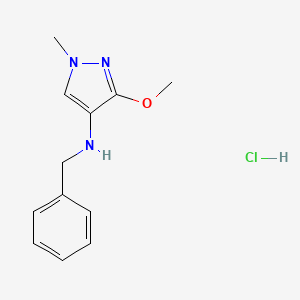
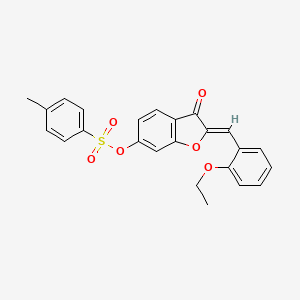
![2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole](/img/structure/B12216151.png)
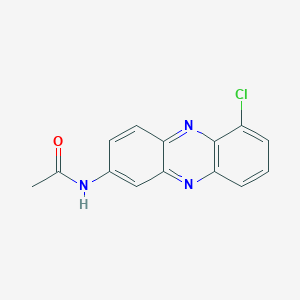
![6-Nitro-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12216156.png)
![1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12216164.png)
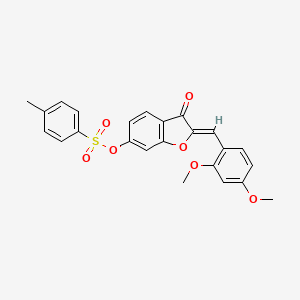
![1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12216172.png)


![4-(4-chloro-3-methylphenoxy)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide](/img/structure/B12216183.png)
